[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
Description
[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride (CAS: 66859-65-2) is a sulfonyl chloride derivative characterized by a dichlorophenoxy substituent at the 3-position of the phenyl ring. The compound’s molecular formula is inferred as C₁₂H₈Cl₂O₃S based on structural analogs (e.g., [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride, CAS 874959-95-2) . Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonamide or sulfonate groups into target molecules.
Properties
IUPAC Name |
3-(3,4-dichlorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-11-5-4-9(7-12(11)14)18-8-2-1-3-10(6-8)19(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYPOUFLVRLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242882 | |
| Record name | 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-84-5 | |
| Record name | 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride involves the use of functional aromatic multisulfonyl chlorides. These compounds serve as building blocks for dendritic and other complex organic molecules. The reaction typically involves the chlorination of phenyl rings and the subsequent attachment of sulfonyl chloride groups under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride undergoes substitution reactions where the sulfonyl chloride group is replaced by other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions:
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block for the synthesis of dendritic and other complex organic molecules.
Cross-Coupling Reactions: It is used in the synthesis of sulfonyl chlorides of phenylboronic acids for cross-coupling reactions in organic synthesis.
Biology and Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with selected sulfonyl chlorides:
Key Observations :
- Electron Effects: The dichlorophenoxy group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the sulfonyl chloride group compared to methoxy-substituted analogs .
Physical and Chemical Properties
Notes:
- Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) makes it highly volatile, unlike bulkier aryl sulfonyl chlorides .
Biological Activity
[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride, with the CAS number 885950-84-5, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its structural characteristics suggest potential biological activities, making it a subject of interest for researchers investigating its pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
- Molecular Formula : C13H9Cl2O2S
- Molecular Weight : 304.18 g/mol
The presence of the sulfonyl chloride group is significant as it can act as an electrophile in various chemical reactions, which may influence its biological activity.
Biological Activity Overview
Research indicates that [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride exhibits several biological activities, primarily due to its ability to interact with biological macromolecules. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride | HeLa | 15.0 |
| Doxorubicin (reference) | HeLa | 10.0 |
In one study, [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride demonstrated significant growth inhibition in HeLa cells with an IC50 value of 15 µg/mL, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride could serve as a scaffold for developing new antimicrobial agents .
COX-2 Inhibition
Another area of interest is the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Preliminary screening indicated that the compound could inhibit COX-2 activity by approximately 47% at a concentration of 20 µM .
The mechanism through which [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride exerts its biological effects is believed to involve:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes like COX-2.
- Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or function due to its electrophilic nature.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antitumor Activity : A study conducted on various cancer cell lines showed promising results for [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride as a potential anticancer agent.
- Antimicrobial Efficacy : Research demonstrated effective inhibition of bacterial growth in clinical isolates, suggesting its utility in treating infections resistant to conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
